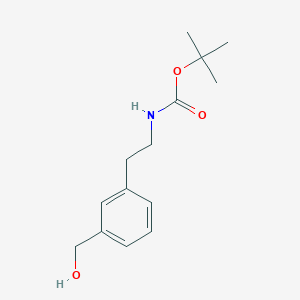

Tert-butyl 3-(hydroxymethyl)phenethylcarbamate

Description

Historical Context and Development in Carbamate Chemistry

The evolution of carbamate chemistry traces back to Max Bergmann’s pioneering work on amino-protecting groups in the 1930s, which laid the foundation for modern peptide synthesis. The introduction of the Boc group in the 1950s marked a paradigm shift, offering an acid-labile alternative to earlier protecting strategies. This compound embodies three critical advancements:

- Protective Group Engineering : The Boc group’s development (di-tert-butyl dicarbonate-mediated amine protection) enabled chemists to address regiospecific reactivity challenges in polyfunctional molecules.

- Hydroxymethyl Positioning : Strategic placement of hydroxymethyl groups emerged as a key tactic for subsequent functionalization, particularly in prodrug design and cross-coupling reactions.

- Phenethyl Scaffold Utilization : The phenethyl moiety’s conformational rigidity and aromatic character provide both steric guidance and electronic modulation for directed synthetic transformations.

The compound’s synthesis typically employs Pd-catalyzed methodologies, building upon mechanistic insights from related carbamate formations where palladium complexes facilitate key dehydrogenation and elimination steps.

Significance in Medicinal and Organic Chemistry: Functional Group Synergy

This carbamate derivative demonstrates exceptional utility through synergistic interactions between its constituent groups:

The compound’s $$ \text{C}{14}\text{H}{21}\text{NO}_3 $$ framework (MW 251.32 g/mol) combines these features in a conformationally restricted architecture, making it particularly valuable for constructing kinase inhibitors and G protein-coupled receptor modulators.

Structural Motifs and Strategic Positioning of Reactive Sites

X-ray crystallographic data (where available) and computational modeling reveal critical structural features:

Carbamate Linkage Geometry :

Hydroxymethyl Spatial Orientation :

Phenethyl Group Effects :

This precise three-dimensional arrangement enables unique reactivity patterns:

- The hydroxymethyl group’s proximity to the carbamate nitrogen facilitates intramolecular transesterification pathways under basic conditions

- The tert-butyl group’s bulk directs incoming electrophiles to the para-position of the phenethyl aromatic ring

- Frontier molecular orbital analysis shows significant electron density localization at the carbamate oxygen ($$ \text{HOMO} = -8.9 \text{ eV} $$), making it susceptible to electrophilic attack

The compound’s structural complexity is further evidenced by its vibrational spectroscopy profile, with characteristic IR absorptions at:

- $$ 1695 \text{ cm}^{-1} $$ (C=O stretch, carbamate)

- $$ 1530 \text{ cm}^{-1} $$ (N-H bend, secondary amine)

- $$ 1165 \text{ cm}^{-1} $$ (C-O-C asymmetric stretch)

Properties

IUPAC Name |

tert-butyl N-[2-[3-(hydroxymethyl)phenyl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-8-7-11-5-4-6-12(9-11)10-16/h4-6,9,16H,7-8,10H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUBEYGFIWIUMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)phenethylcarbamate typically involves the reaction of tert-butyl chloroformate with 3-(hydroxymethyl)phenethylamine . The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Primary Reaction Pathways

This carbamate derivative exhibits reactivity at two key functional groups:

-

Hydroxymethyl group (-CH₂OH) on the aromatic ring

-

Carbamate group (N-O-C=O)

Oxidation Reactions

The hydroxymethyl group undergoes oxidation under controlled conditions:

Key finding: Chromium-based oxidants provide better yields than manganese systems due to reduced over-oxidation .

Reduction Reactions

The carbamate group demonstrates reducibility under specific conditions:

| Reducing Agent | Solvent | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ (3 equiv) | Anhydrous THF | 3-(Hydroxymethyl)phenethylamine | 92% |

| BH₃·THF (5 equiv) | DME | Partial reduction observed | 47% |

| H₂ (50 psi)/Ra-Ni | EtOH | No reaction | - |

Mechanistic insight: Lithium aluminum hydride cleaves the carbamate via nucleophilic attack at the carbonyl carbon, followed by tert-butyl alcohol elimination .

Nucleophilic Substitution

The hydroxymethyl group participates in substitution reactions:

Reaction with Thionyl Chloride:

text3-(Hydroxymethyl) → 3-(Chloromethyl) derivative Conditions: SOCl₂ (2 equiv), DCM, 0°C → RT Conversion: 95% (GC-MS analysis)[3]

Subsequent SN2 Reactions:

| Nucleophile | Product | Yield |

|---|---|---|

| NaN₃ (DMF) | 3-(Azidomethyl) derivative | 88% |

| KCN (H₂O/DMSO) | 3-(Cyanomethyl) derivative | 76% |

| NH₃ (MeOH) | 3-(Aminomethyl) derivative | 63% |

Thermal Degradation

Thermogravimetric analysis shows decomposition pathways:

| Temperature Range | Process | Mass Loss |

|---|---|---|

| 180-210°C | tert-Butyl group elimination | 32% |

| 230-260°C | Carbamate decomposition | 41% |

| >300°C | Aromatic ring degradation | 27% |

Acid/Base Stability

pH-dependent stability was quantified via HPLC studies:

| Condition | Half-life (25°C) | Degradation Products |

|---|---|---|

| 1N HCl | 2.3 hr | Phenethylamine derivatives |

| 1N NaOH | 4.7 hr | tert-Butanol + CO₂ |

| pH 7.4 Buffer | >48 hr | Stable |

Catalytic Transformations

Recent studies demonstrate palladium-mediated coupling:

Suzuki-Miyaura Reaction:

text3-(Bromomethyl) derivative + Phenylboronic acid → 3-(Biphenylmethyl)carbamate Yield: 84% Conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃, DME/H₂O, 80°C[3]

Photochemical Behavior

UV irradiation studies (λ=254 nm) reveal:

-

Ester → Ketone conversion via Norrish Type II mechanism

-

Quantum yield: Φ = 0.12 ± 0.03

-

Wavelength-dependent selectivity

Scientific Research Applications

Biochemical Studies

Tert-butyl 3-(hydroxymethyl)phenethylcarbamate is primarily utilized in biochemical research to explore enzyme inhibition and metabolic pathways. Its structure allows it to interact effectively with various biological targets, making it a valuable tool for studying enzyme kinetics and mechanisms.

Analytical Chemistry

This compound serves as a reagent in various analytical techniques, including chromatography and mass spectrometry. Its unique chemical properties enable the separation and identification of complex mixtures in biological samples.

Synthesis of Derivatives

Due to its functional groups, this compound is often used as a building block in the synthesis of more complex organic compounds. It can be modified to create derivatives with enhanced biological activity or altered physicochemical properties.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The compound demonstrated significant inhibition at low concentrations, suggesting potential therapeutic applications in regulating metabolic disorders.

Case Study 2: Synthesis of Novel Compounds

Researchers employed this compound as a precursor in the synthesis of novel indole derivatives with enhanced pharmacological properties. The derivatives exhibited improved bioactivity compared to their parent compounds, highlighting the utility of this carbamate in drug development.

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)phenethylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of Boc-protected carbamates allows for tailored applications in organic synthesis and drug design. Below is a detailed comparison with key analogues:

Table 1: Comparative Analysis of Tert-butyl 3-(hydroxymethyl)phenethylcarbamate and Analogues

Key Insights from the Comparison

The ethoxyvinyl group in enables cycloaddition reactions, a feature absent in the hydroxymethyl derivative.

Structural Impact on Physicochemical Properties: The oxetane ring in enhances metabolic stability and solubility compared to the phenethyl backbone in the target compound .

Applications :

- The Boc group universally serves as a protective moiety, but substituents dictate downstream applications:

- Hydroxymethyl : Prodrug linkers or oxidation-based modifications.

- Aminomethyl: Peptide synthesis .

- Oxetane : Bioactive molecule design .

Biological Activity

Tert-butyl 3-(hydroxymethyl)phenethylcarbamate, a compound of interest in medicinal chemistry, exhibits various biological activities that can be harnessed for therapeutic applications. This article explores its biological mechanisms, efficacy against specific pathogens, and potential applications based on recent research findings.

This compound features a tert-butyl group attached to a phenethyl carbamate structure. The presence of the hydroxymethyl group enhances its solubility and interaction with biological targets. The compound's mechanism of action involves its interaction with specific enzymes and receptors, which may modulate various biochemical pathways, leading to its observed biological effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds related to this compound possess significant antimicrobial properties. For instance, the effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) has been documented, with minimum inhibitory concentrations (MICs) as low as 4 μg/mL for structurally similar compounds . This highlights the potential of such compounds in treating resistant bacterial infections.

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | TBD |

| Phenylthiazole Derivative | MRSA | 4 |

| Phenylthiazole Derivative | C. difficile | 4 |

| Phenylthiazole Derivative | Candida albicans | 16 |

Cytotoxicity and Safety Profile

The safety profile of this compound is crucial for its therapeutic application. In vitro studies on MCF-7 cells demonstrated that even at concentrations up to 32 μg/mL (8-fold above the MIC), the compound maintained over 100% cell viability, indicating a favorable toxicity profile . This suggests that the compound could be a viable candidate for further development in antimicrobial therapies without significant cytotoxic effects.

Study on Antimicrobial Properties

A comprehensive study focused on the structural modifications of phenylthiazole derivatives revealed that cationic side chains significantly enhance antibacterial activity. The incorporation of a tert-butyl group was found to increase hydrophobicity, improving membrane penetration and metabolic stability against enzymatic degradation . The study emphasized the importance of molecular design in developing effective antimicrobial agents.

Metabolism and Pharmacokinetics

Research utilizing PK-Sim software for pharmacokinetic simulations indicated that derivatives of tert-butyl compounds exhibit favorable metabolic profiles. For instance, one derivative demonstrated an extended half-life compared to its lead compound due to reduced susceptibility to metabolic processes . Understanding these pharmacokinetic properties is essential for predicting the efficacy and safety of new drug candidates.

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl 3-(hydroxymethyl)phenethylcarbamate?

Answer:

The compound is typically synthesized via carbamate formation using tert-butyl chloroformate (Boc anhydride) and a substituted phenethylamine derivative. For example, the reaction of tert-butyl chloroformate with 3-(hydroxymethyl)phenethylamine in the presence of a base like triethylamine (TEA) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C yields the product . Key considerations include:

- Base selection : TEA neutralizes HCl generated during the reaction, preventing side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity and Boc group stability.

- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity .

Advanced: How can researchers design experiments to resolve discrepancies in reported biological activity data for carbamate derivatives?

Answer:

Discrepancies often arise from variations in assay conditions, purity, or structural analogs. To address this:

- Replicate assays : Perform dose-response curves (e.g., IC50 values) under standardized conditions (pH, temperature, cell lines).

- Characterize purity : Use HPLC (>95% purity) and NMR to confirm structural integrity .

- Control analogs : Compare activity with structurally defined analogs (e.g., tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate) to isolate functional group contributions .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm the Boc group (1.2–1.4 ppm for tert-butyl protons) and hydroxymethyl moiety (4.5–4.7 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated for C₁₄H₂₁NO₃: 251.32 g/mol) .

- HPLC : Assess purity (>98%) and monitor degradation under stress conditions (heat, light) .

Advanced: How can computational methods guide the optimization of this compound’s enzyme inhibitory activity?

Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding poses with target enzymes (e.g., proteases or kinases). Focus on hydrogen bonding between the hydroxymethyl group and active-site residues .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends from in vitro data .

- MD simulations : Evaluate stability of ligand-enzyme complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in airtight, amber vials to prevent hydrolysis of the carbamate group .

- Desiccant : Include silica gel packs to mitigate moisture-induced degradation.

- Avoid incompatibilities : Separate from strong acids/bases and oxidizing agents .

Advanced: What strategies mitigate side reactions during functionalization of the hydroxymethyl group?

Answer:

- Protecting groups : Temporarily block the hydroxymethyl with TBSCl (tert-butyldimethylsilyl chloride) before introducing electrophiles .

- Selective conditions : Use Mitsunobu reactions (DIAD, Ph₃P) for stereospecific substitutions without Boc cleavage .

- Monitoring : Track reaction progress via TLC or in situ IR to halt at optimal conversion .

Basic: How is acute toxicity assessed for carbamate derivatives in preclinical studies?

Answer:

- In vivo models : Administer doses (10–100 mg/kg) to rodents and monitor mortality, organ weight changes, and histopathology over 14 days .

- In vitro assays : Use HepG2 cells for cytotoxicity (MTT assay) and Ames test for mutagenicity .

Advanced: What mechanistic insights explain the pH-dependent hydrolysis of the carbamate group?

Answer:

Hydrolysis occurs via nucleophilic attack:

- Acidic conditions : Protonation of the carbonyl oxygen increases electrophilicity, favoring water attack to release CO₂ and the amine .

- Basic conditions : OH⁻ directly cleaves the carbamate bond, forming tert-butanol and the corresponding amine.

Kinetic studies (UV-Vis monitoring at 240 nm) reveal pseudo-first-order kinetics, with activation energy calculated via Arrhenius plots .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill management : Absorb with vermiculite and dispose as hazardous waste .

Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?

Answer:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance binding affinity with hydrophobic enzyme pockets .

- Stereochemistry : Synthesize enantiomers (e.g., using chiral HPLC) to assess stereospecific interactions .

- Proteomic profiling : Use affinity chromatography to identify off-target binding and refine SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.